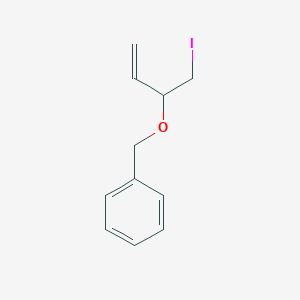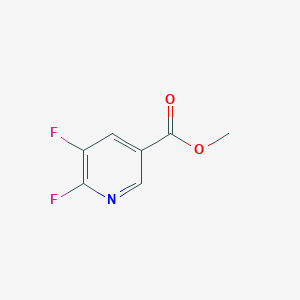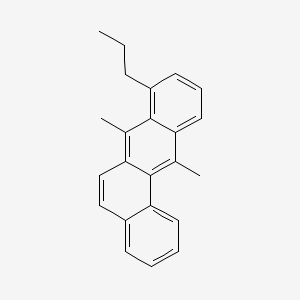
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H22 It is a derivative of benz[a]anthracene, characterized by the addition of methyl and propyl groups at specific positions on the aromatic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- typically involves multi-step organic reactions. One common method includes the alkylation of benz[a]anthracene with appropriate alkyl halides in the presence of a strong base. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with DNA and proteins. Research has shown that derivatives of benz[a]anthracene can exhibit mutagenic and carcinogenic properties, making them valuable tools for studying cancer mechanisms.
Medicine: In medicine, BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is investigated for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development and cancer research.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
7,12-Dimethylbenz[a]anthracene (DMBA): A well-known carcinogen used in cancer research.
Benzo[a]pyrene: Another PAH with significant biological activity.
Chrysene: A PAH with similar structural features but different biological properties.
Uniqueness: BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological macromolecules sets it apart from other PAHs.
Conclusion
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is a compound of significant interest in various scientific fields Its complex structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
63020-33-7 |
|---|---|
Fórmula molecular |
C23H22 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
7,12-dimethyl-8-propylbenzo[a]anthracene |
InChI |
InChI=1S/C23H22/c1-4-8-18-10-7-12-19-16(3)23-20(15(2)22(18)19)14-13-17-9-5-6-11-21(17)23/h5-7,9-14H,4,8H2,1-3H3 |
Clave InChI |
UUAYTMRXEGDFQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



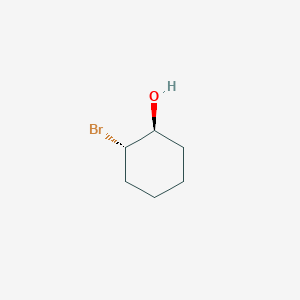
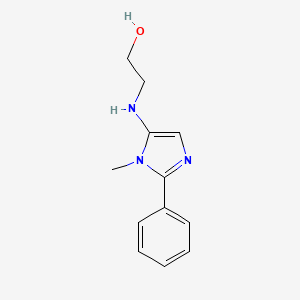

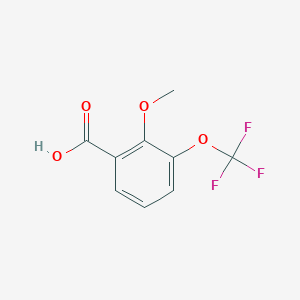

![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)

![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)

